
2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid” is a chemical compound with the CAS Number: 370848-09-2 . It has a molecular weight of 247.32 and its IUPAC name is [(4,6-dimethyl-2-quinolinyl)sulfanyl]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H13NO2S/c1-8-3-4-11-10 (5-8)9 (2)6-12 (14-11)17-7-13 (15)16/h3-6H,7H2,1-2H3, (H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.31 . The molecular formula is C13H13NO2S .Wissenschaftliche Forschungsanwendungen
Synthesis of New Heterocyclic Compounds
Research indicates that the manipulation of compounds related to 2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid can lead to the formation of new heterocyclic compounds. For example, the diazotization of aminoisoquinolines has led to the discovery of a new heterocyclic ring system, which showcases the potential for creating novel compounds with diverse applications (R. Miller et al., 1996).
Catalytic Applications
Another application involves the synthesis of chiral Pt(II)/Pd(II) pincer complexes, which exhibit significant potential in catalyzing asymmetric reactions. The use of similar quinoline derivatives in the creation of these complexes has implications for enhancing the efficiency and selectivity of catalytic processes (M. S. Yoon et al., 2006).
Chemical Reactions for Potential Biological Activities
The reaction of substituted quinolines with thioglycolic acid has been explored, leading to a mixture of uncyclized and cyclized products. This reaction pathway highlights the versatility of quinoline derivatives in synthesizing compounds that may possess biological activities, such as antimicrobial or antifungal properties (B. Kiran et al., 2007).
Synthesis of Antifungal and Antimicrobial Agents
Research on the synthesis of 2,2-dimethyl-1,2-dihydrobenzo[f]-isoquinolines has demonstrated antifungal activity. Such studies indicate the potential of quinoline derivatives in developing new antifungal agents, emphasizing the importance of these compounds in medicinal chemistry (O. V. Surikova et al., 2011).
Eigenschaften
IUPAC Name |
2-(4,6-dimethylquinolin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-3-4-11-10(5-8)9(2)6-12(14-11)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAGGHKSUVWJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2767233.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2767235.png)
![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2767236.png)
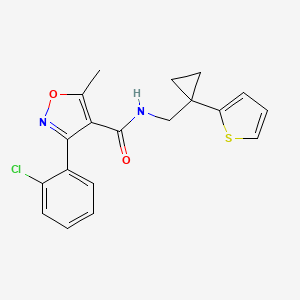
![1-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2767243.png)
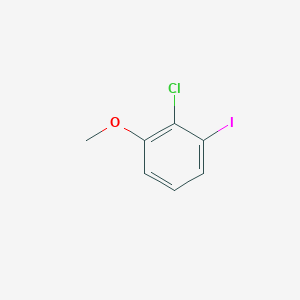
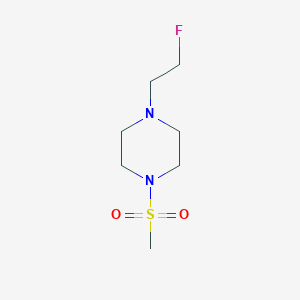
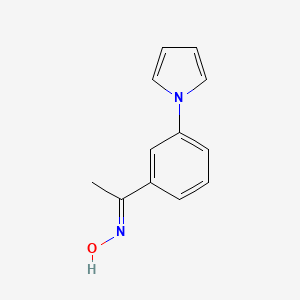
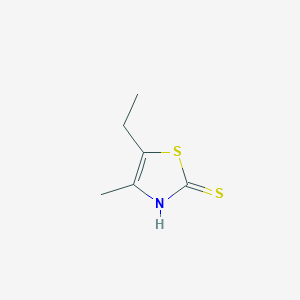
![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2767248.png)
![3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767249.png)
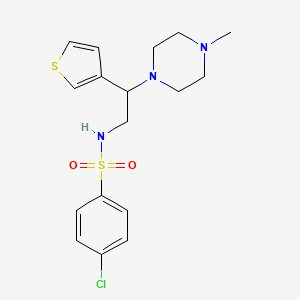
![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate](/img/structure/B2767252.png)
![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)
